molecular formula C24H31NO3 B11077203 (Benzo[1,3]dioxol-5-ylmethyl)[2-(2-isopropyl-4-phenyltetrahydropyran-4-yl)ethyl]amine

(Benzo[1,3]dioxol-5-ylmethyl)[2-(2-isopropyl-4-phenyltetrahydropyran-4-yl)ethyl]amine

Cat. No.: B11077203
M. Wt: 381.5 g/mol
InChI Key: CNIGJORLWLOETQ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amine is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Tetrahydropyran Ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling of the Two Rings: The final step involves the coupling of the benzodioxole and tetrahydropyran rings through a series of reactions, including amination and alkylation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amine stands out due to its unique combination of a benzodioxole ring and a tetrahydropyran ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C24H31NO3

Molecular Weight

381.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-phenyl-2-propan-2-yloxan-4-yl)ethanamine

InChI

InChI=1S/C24H31NO3/c1-18(2)23-15-24(11-13-26-23,20-6-4-3-5-7-20)10-12-25-16-19-8-9-21-22(14-19)28-17-27-21/h3-9,14,18,23,25H,10-13,15-17H2,1-2H3

InChI Key

CNIGJORLWLOETQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(CCO1)(CCNCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4

Origin of Product

United States

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